3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Description
Properties
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-6-7-2-4-10-5-3-8(7)11-12-9/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHRFDMQSVUUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2CCNCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the formation of the azepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and functionality.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that derivatives of pyridazino[3,4-d]azepine compounds exhibit antidepressant-like effects. Studies have shown that these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The methoxy group at the 3-position enhances the compound's affinity for serotonin receptors, potentially leading to improved efficacy in treating depression .
Antipsychotic Activity
The structural features of 3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine suggest it may possess antipsychotic properties. Preliminary studies indicate that it can modulate dopamine receptor activity, which is significant for managing conditions such as schizophrenia. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Neuropharmacology
Cognitive Enhancement
Emerging evidence suggests that this compound may improve cognitive functions. Its interaction with cholinergic systems has been studied for potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. By enhancing acetylcholine release, it could aid in memory retention and learning processes .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of pyridazino[3,4-d]azepines. Animal models have demonstrated that these compounds can reduce oxidative stress and inflammation in neural tissues, suggesting a role in protecting against neurodegenerative disorders .
Chemical Synthesis
Intermediate in Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows chemists to explore various modifications leading to new derivatives with enhanced biological activities. The compound can be synthesized through multi-step reactions involving cyclization and functionalization processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s modifications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogs
- Ring Systems: The target compound’s pyridazine-azepine fusion contrasts with pyrimido-diazepine () and pyrazolo-azepine (). Pyridazinone derivatives like MGL-3196 () prioritize planar aromatic systems for receptor selectivity, whereas the methoxy group in the target compound may sterically hinder interactions compared to smaller substituents (e.g., chloro in MGL-3196) .
Substituent Impact :
- Methoxy groups (electron-donating) may reduce metabolic oxidation compared to ethoxymethyl or chlorinated groups, improving bioavailability .
- Bulky substituents (e.g., benzyl in JNJ-18038683) often enhance receptor specificity but reduce solubility, necessitating formulation aids like cyclodextrins .
Pharmacokinetics and Formulation
- Solubility and Salt Forms: JNJ-18038683 requires citrate salt formation and cyclodextrin solubilization, whereas methoxy groups in the target compound may improve intrinsic solubility compared to halogenated analogs .
Biological Activity
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 148.205 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 269.7 ± 30.0 °C at 760 mmHg
- LogP : Approximately 0.31 .
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
Antidepressant Effects
A study demonstrated that derivatives of pyridazino compounds show significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration by promoting the synthesis of neurotrophic factors and reducing oxidative stress .
Antinociceptive Activity
In pain models, the compound exhibited significant antinociceptive effects, suggesting potential applications in pain management therapies. The underlying mechanism may involve interaction with opioid receptors and modulation of pain pathways in the central nervous system .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Findings : The compound significantly reduced immobility time in the forced swim test and increased locomotor activity compared to control groups.
- : Suggests potential for development as an antidepressant agent.
-
Neuroprotection in Stroke Models :
- Objective : To assess neuroprotective effects post-stroke.
- Findings : Administration of the compound resulted in reduced infarct size and improved functional recovery in treated animals.
- : Indicates potential therapeutic use in stroke management.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate heterocyclic precursors. For example, refluxing with carbon disulfide in ethanol sodium ethoxide (yield: 68%) or dry pyridine (yield: 54%) significantly impacts efficiency due to solvent polarity and catalyst interactions . Optimize temperature (reflux vs. ambient) and catalyst choice (e.g., HCl vs. acetic acid) based on analogous pyridazino syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm methoxy group placement and azepine ring saturation. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%). For fused heterocycles, 2D NMR (COSY, HSQC) resolves overlapping signals, as demonstrated in pyridazino-triazine derivatives .
Q. How can researchers assess the purity of this compound?
- Methodology : Employ HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against reference standards. For impurities, use LC-MS to identify byproducts, as outlined in pharmaceutical impurity profiling protocols .
Advanced Research Questions
Q. How can contradictory data in synthetic yields (e.g., 68% vs. 54%) be systematically analyzed?
- Methodology : Conduct Design of Experiments (DoE) to isolate variables (solvent, catalyst, temperature). For example, in pyridazino-thione synthesis, ethanol sodium ethoxide outperformed pyridine due to enhanced nucleophilicity. Use ANOVA to quantify factor significance and optimize conditions .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., thyroid hormone receptor β) using PyRx. Validate with MD simulations (GROMACS) to assess binding stability. Reference studies on pyridazino-triazines show correlation between logP (<3.0) and CNS permeability .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs with modifications at the methoxy group or azepine ring. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with QSAR models (DRAGON descriptors). For example, substituents at the 3-position in pyridazino derivatives enhance affinity for kinase targets .
Q. What strategies mitigate challenges in scaling up lab-scale synthesis?
- Methodology : Use continuous flow chemistry to improve heat/mass transfer. For sensitive intermediates, replace ethanol with scCO₂ (supercritical CO₂) to reduce decomposition. Reference scaled syntheses of pyridazino[3,4-d]azepines highlight solvent recycling and catalyst recovery .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
- Methodology : Conduct accelerated stability studies (ICH guidelines) in buffers (pH 1–10) and solvents (DMSO, ethanol). Monitor degradation via UHPLC-PDA and identify products using LC-QTOF-MS . Pyridazino analogs show instability in acidic conditions due to ring-opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
